2,4-二氯-N-(吡啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

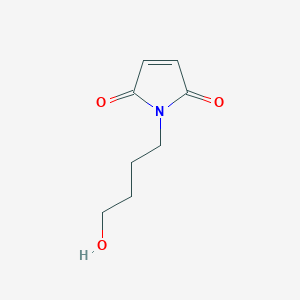

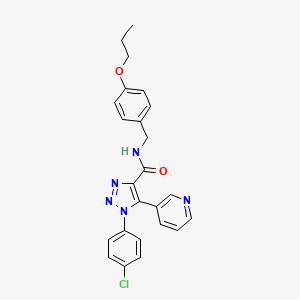

“2,4-dichloro-N-(pyridin-4-yl)benzamide” is a chemical compound with the linear formula C12H8Cl2N2O . It is part of a collection of rare and unique chemicals provided to early discovery researchers . This compound belongs to the class of organic compounds known as benzanilides .

Synthesis Analysis

The synthesis of benzamide derivatives, such as “2,4-dichloro-N-(pyridin-4-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “2,4-dichloro-N-(pyridin-4-yl)benzamide” is characterized by an anilide group in which the carboxamide group is substituted with a benzene ring .科学研究应用

合成和化学性质

-

改进的合成工艺:研究重点在于为相关化合物开发改进的合成工艺。例如,由水杨酸和 4-氨基吡啶合成的 2-羟基-N-(吡啶-4-基)苯甲酰胺,展示了在温和条件下使用简单工艺操作进行高产率合成的潜力 (Dian, 2010)。

-

在 C-H 键胺化中的作用:相关化合物 2-(吡啶-2-基)苯胺已被用作 C-H 键胺化的导向基团,表明在有机合成和苯甲酰胺衍生物改性中具有潜在应用 (Zhao et al., 2017)。

药理应用

-

在癫痫治疗中的潜力:N-吡啶基苯甲酰胺衍生物已被识别为 KCNQ2/Q3 钾离子通道开放剂,并在癫痫和疼痛的动物模型中显示出活性。这突出了相关苯甲酰胺化合物的潜在药理应用 (Amato et al., 2011)。

-

VEGFR-2 激酶抑制:取代的苯甲酰胺已被探索作为 VEGFR-2 激酶活性的抑制剂,这在癌症治疗中至关重要。这表明相关化合物在抗癌药物开发中发挥作用 (Borzilleri et al., 2006)。

材料科学和化学

-

发光特性:研究已经识别出诸如 4-(1,3-二氧代-2,3-二氢-1H-苯并[a]菲-2-基甲基)-N-吡啶-4-基-苯甲酰胺之类的化合物,它们在某些溶液中表现出发光和聚集增强发射,表明在材料科学中具有潜在应用 (Srivastava et al., 2017)。

-

腐蚀抑制:与 N-(吡啶-2-基)苯甲酰胺相关的席夫碱已被研究其对低碳钢的缓蚀性能,表明它们在腐蚀防护中的潜在应用 (Murmu et al., 2019)。

作用机制

Target of Action

The primary targets of 2,4-dichloro-N-(pyridin-4-yl)benzamide are the Janus kinase (JAK) family of proteins, specifically TYK2, JAK1, JAK2, and JAK3 . These proteins play a crucial role in the signaling pathways of various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .

Mode of Action

2,4-Dichloro-N-(pyridin-4-yl)benzamide acts as a potent inhibitor of the JAK family proteins. It binds to these proteins with high affinity, thereby inhibiting their activity . This inhibition disrupts the signaling pathways mediated by these proteins, leading to changes in cellular processes such as cell growth and immune response .

Biochemical Pathways

The inhibition of JAK proteins by 2,4-dichloro-N-(pyridin-4-yl)benzamide affects several biochemical pathways. For instance, it can disrupt the JAK-STAT signaling pathway, which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus . The disruption of this pathway can lead to downstream effects such as altered gene expression and changes in cell behavior .

Pharmacokinetics

It is known to be orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The metabolism and excretion of this compound remain to be elucidated.

Result of Action

The molecular and cellular effects of 2,4-dichloro-N-(pyridin-4-yl)benzamide’s action largely depend on the specific cellular context and the pathways that are being inhibited. Generally, the inhibition of JAK proteins can lead to changes in cell growth, differentiation, and immune response . The specific effects can vary widely depending on the cell type and the presence of other signaling molecules .

Action Environment

The action, efficacy, and stability of 2,4-dichloro-N-(pyridin-4-yl)benzamide can be influenced by various environmental factors. For instance, the presence of other signaling molecules can affect the compound’s action by competing for the same targets . Additionally, factors such as pH and temperature can affect the compound’s stability and hence its efficacy . .

安全和危害

未来方向

The future directions of “2,4-dichloro-N-(pyridin-4-yl)benzamide” could involve its use in the treatment of inflammatory diseases, such as psoriasis and inflammatory bowel diseases (IBD), by selective targeting of TYK2 . Additionally, the compound’s amide group could facilitate spin-crossover (SCO) cooperativity via hydrogen bonding .

属性

IUPAC Name |

2,4-dichloro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O/c13-8-1-2-10(11(14)7-8)12(17)16-9-3-5-15-6-4-9/h1-7H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUMGKSMDVCODH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(pyridin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-dichloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2742498.png)

![1-{1-[(tert-butoxy)carbonyl]azepan-4-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2742499.png)

![3-[(4-benzylpiperazino)carbonyl]-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2742500.png)

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2742501.png)

![(5-Bromopyridin-3-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2742512.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2742515.png)

![tert-Butyl 1-(bromomethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2742517.png)